Quinoline, (1-methylethyl)-

acute toxicity safety profiling alkylquinoline

Quinoline, (1-methylethyl)- (CAS 1333-53-5), commonly referred to as isopropylquinoline or lichenol, is a C12H13N alkylquinoline comprising a bicyclic quinoline core substituted with an isopropyl group. The CAS registry designates this substance as a mixed-isomer composition with molecular weight 171.24 g/mol and melting point 73.5–74 °C.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 1333-53-5
Cat. No. B073607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, (1-methylethyl)-
CAS1333-53-5
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=NC2=CC=CC=C12
InChIInChI=1S/C12H13N/c1-9(2)10-7-8-13-12-6-4-3-5-11(10)12/h3-9H,1-2H3
InChIKeyHFYWOOUKPVJGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline, (1-methylethyl)- (CAS 1333-53-5): Core Identity and Procurement Baseline for Isopropylquinoline


Quinoline, (1-methylethyl)- (CAS 1333-53-5), commonly referred to as isopropylquinoline or lichenol, is a C12H13N alkylquinoline comprising a bicyclic quinoline core substituted with an isopropyl group [1]. The CAS registry designates this substance as a mixed-isomer composition with molecular weight 171.24 g/mol and melting point 73.5–74 °C . It exists as a pale yellow to colorless liquid with a boiling point of approximately 280 °C and estimated logP of 3.3–3.6, reflecting substantial lipophilicity [2]. The compound is commercially supplied at ≥95% purity and is utilized across fragrance, personal care, synthetic chemistry, and pharmaceutical intermediate applications [1][2].

Why Quinoline, (1-methylethyl)- Cannot Be Interchanged with Methyl-, Ethyl-, or Other Alkylquinoline Analogs


Alkylquinolines are not functionally interchangeable despite sharing the quinoline scaffold. The isopropyl substituent on isopropylquinoline introduces steric bulk, branched-chain lipophilicity, and position-dependent electronic effects that diverge sharply from linear or smaller alkyl analogs such as methyl-, ethyl-, or unsubstituted quinoline [1]. These structural differences translate into measurable gaps in acute toxicity, organometallic reactivity, enzyme inhibition specificity, and olfactory character [2][3]. A procurement decision based solely on quinoline-core equivalence ignores evidence that even minor alkyl variations can shift oral LD50 by >2-fold, abolish palladium-catalyzed cyclometallation, and alter logP by over 1.0 units—each sufficient to disqualify a substitute in a regulated or performance-critical workflow [1][2][3].

Quantitative Differentiation Evidence: Quinoline, (1-methylethyl)- vs. Closest Alkylquinoline Comparators


Reduced Acute Oral Toxicity: Isopropylquinoline vs. Unsubstituted Quinoline and 4-Methylquinoline

Isopropylquinoline (mixed isomers; CAS 1333-53-5) exhibits an oral rat LD50 of 940 mg/kg, representing approximately 2.0- to 3.5-fold lower acute toxicity than unsubstituted quinoline (oral rat LD50 270–460 mg/kg) and 4-methylquinoline (oral rat LD50 460 mg/kg) [1][2][3]. This places isopropylquinoline in a less acutely hazardous category for oral exposure relative to the parent heterocycle and its 4-methyl analog, although it is more toxic than 2-methylquinoline (oral rat LD50 1,230 mg/kg) [4]. The dermal rabbit LD50 of 160 mg/kg indicates significant skin absorption hazard [1].

acute toxicity safety profiling alkylquinoline LD50 occupational handling

Lipase Inhibition and Anti-Malassezia Activity: Patented Functional Differentiation of 6-Isopropylquinoline

Japanese patent JP2013249293A (Kao Corporation) explicitly claims 6-isopropylquinoline as an active ingredient in a lipase activity inhibitor, antifungal agent against Malassezia genus fungi, and dandruff inhibitor [1]. The patent demonstrates that 6-isopropylquinoline, among a select group of compounds, inhibits lipase activity and exerts antimicrobial activity against Malassezia, a fungus implicated in dandruff pathogenesis. No comparable patent claims exist for unsubstituted quinoline, 2-methylquinoline, 4-methylquinoline, or 6-methylquinoline as lipase inhibitors or anti-malassezia agents in personal care formulations [1].

lipase inhibition Malassezia antifungal dandruff personal care patent

Divergent Cyclometallation Reactivity: 8-Isopropylquinoline vs. 8-Methyl- and 8-Ethylquinolines with Palladium(II)

In a direct comparative study by Deeming and Rothwell (1981), 8-methylquinoline and 8-ethylquinoline both underwent cyclopalladation with palladium acetate via C–H bond cleavage at the 8-substituent, whereas 8-isopropylquinoline did not yield any cyclopalladation product under identical conditions [1]. The authors attributed this to steric hindrance from the branched isopropyl group preventing the necessary three-coordinate palladium(II) intermediate from accessing the C–H bond. This represents a binary (yes/no) reactivity difference rather than a graded one, making the two classes of 8-alkylquinolines fundamentally non-interchangeable in palladium-mediated synthetic routes [1].

cyclopalladation organometallic chemistry C–H activation palladium acetate 8-substituted quinoline

Enhanced Lipophilicity (LogP): Isopropylquinoline vs. Quinoline and Methylquinoline Analogs

Isopropylquinoline exhibits an estimated logP of 3.3–3.6 (ACD/LogP 3.42; ChemAxon logP 3.36), substantially higher than unsubstituted quinoline (logP 2.03–2.13) and 2-methylquinoline (logP 2.54–2.60) [1][2]. This difference of 1.0–1.5 logP units corresponds to approximately 10- to 30-fold greater partitioning into octanol over water, indicating significantly enhanced lipophilicity [1]. The branched isopropyl group provides greater hydrophobic surface area than a methyl substituent (logP increment ≈0.5 per additional carbon for linear chains, with branching effects modulating this further) [2].

logP lipophilicity partition coefficient membrane permeability ADME environmental fate

Differentiated Olfactory Profile: Isopropylquinoline as a Fragrance Ingredient vs. Other Alkylquinolines

Isopropylquinoline is characterized by a distinctive green, woody, earthy, and leathery-mossy odor profile with tobacco undertones, making it a valued ingredient in masculine fragrance formulations where it blends with vetiver, chypre, and tobacco accords [1]. Givaudan rates its tenacity on blotter at 5 days, with maximum substantivity and bloom performance scores (★★★★★) across multiple product matrices including soap, shampoo, and fabric conditioner [2]. In contrast, unsubstituted quinoline possesses a sharp, harsh, and pungent odor generally considered undesirable in perfumery; 2-methylquinoline (quinaldine) has a sweet, anise-like odor; and 6-methylquinoline exhibits a distinctly different profile [3]. The IFRA maximum use level for isopropylquinoline in fragrance concentrates is 2.0% [1].

fragrance olfactory perfumery quinoline odor leather woody green

Evidence-Backed Application Scenarios for Quinoline, (1-methylethyl)- Procurement


Fragrance and Perfumery: Masculine Chypre, Woody, and Leather Accords

Isopropylquinoline's validated green, woody, leathery-mossy odor profile with 5-day blotter tenacity and broad pH stability (2–11) [1] makes it the preferred alkylquinoline for masculine fine fragrance formulations. Its IFRA-compliant maximum use level of 2.0% and excellent substantivity scores (★★★★★ in soap, shampoo, antiperspirant, and fabric conditioner) [2] support its procurement for both alcoholic perfumery and functional personal care products. Other alkylquinolines lack this specific leathery-mossy character and validated product-matrix stability, making substitution formulationally risky.

Anti-Dandruff and Scalp Care Formulation Development

Patent JP2013249293A establishes 6-isopropylquinoline as a lipase inhibitor with specific anti-Malassezia activity, directly targeting the fungal pathogenesis of dandruff [1]. This dual mechanism—enzymatic lipase inhibition plus antifungal action—is not claimed for any other simple alkylquinoline. Procurement for cosmetic R&D programs targeting dandruff or seborrheic dermatitis should specify 6-isopropylquinoline (or isopropylquinoline containing the 6-isomer) to ensure alignment with the patented activity; substitution with methyl- or ethylquinolines would lack this functional basis.

Organometallic Synthesis: Palladium-Catalyzed Route Design Requiring Cyclometallation Control

The binary reactivity difference documented by Deeming and Rothwell (1981)—where 8-isopropylquinoline completely resists cyclopalladation while 8-methyl and 8-ethyl analogs readily react [1]—provides a definitive selection criterion for synthetic chemists. When a palladium-catalyzed synthetic sequence requires an 8-substituted quinoline that must NOT undergo cyclometallation (e.g., to preserve the 8-position for downstream functionalization), 8-isopropylquinoline is the mandatory choice. Conversely, if cyclometallation is desired, 8-isopropyl cannot substitute for 8-methyl or 8-ethyl quinoline. This decision gate is absolute, not a matter of degree.

Medicinal Chemistry and Agrochemical Lead Optimization Requiring Enhanced Lipophilicity

With a logP of 3.3–3.6, approximately 10–30× higher than unsubstituted quinoline [1][2], isopropylquinoline offers a distinct lipophilicity advantage for programs requiring improved membrane permeability or target engagement in lipophilic binding pockets. When a quinoline-based scaffold demands higher logP without introducing halogen atoms or additional ring systems, the isopropyl substituent provides a validated increment over methyl analogs (logP 2.5–2.6). This property also affects environmental fate modeling, where the higher logP predicts greater bioaccumulation potential—a critical consideration for agrochemical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoline, (1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.